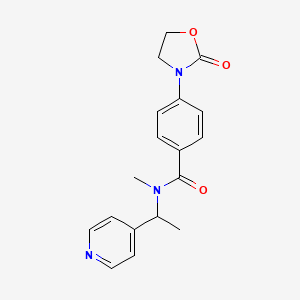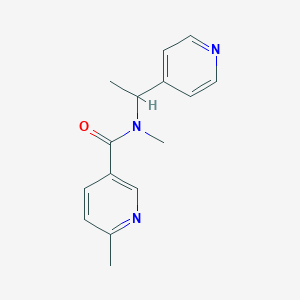![molecular formula C17H26N2O2 B7533711 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as JNJ-38431055, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has been shown to have promising results in preclinical studies.
Mécanisme D'action
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide selectively blocks the orexin receptors in the brain, which are responsible for regulating wakefulness and appetite. Orexins are neuropeptides that are produced by the lateral hypothalamus and play a crucial role in regulating sleep-wake cycles, arousal, and energy balance. By blocking the orexin receptors, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide promotes sleep and reduces food intake.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. The compound promotes sleep by reducing wakefulness and increasing slow-wave sleep. It also reduces food intake by decreasing appetite and increasing satiety. 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a long half-life, which makes it suitable for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for lab experiments. The compound is highly selective for the orexin receptors, which makes it a useful tool for studying the role of orexins in various physiological processes. 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the compound has some limitations, including its high cost and limited availability.
Orientations Futures
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several potential future directions for research. The compound could be further studied for its therapeutic potential in various disorders such as insomnia, narcolepsy, and obesity. The mechanism of action of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide could also be further elucidated to better understand the role of orexins in regulating sleep and appetite. Additionally, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool for studying the orexin system in various animal models of disease.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves a multi-step process that starts with the reaction of 4-methoxyphenethylamine with cyclohexanone to obtain the intermediate product, 4-methoxyphenylcyclohexanone. This intermediate is then reacted with ethyl acetate and ammonium acetate to obtain the final product, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various disorders such as insomnia, narcolepsy, and obesity. The compound has been shown to selectively block the orexin receptors in the brain, which are responsible for regulating wakefulness and appetite. Preclinical studies have demonstrated that 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide can improve sleep quality, reduce food intake, and promote weight loss.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-16-9-7-14(8-10-16)11-12-18-17(20)13-19-15-5-3-2-4-6-15/h7-10,15,19H,2-6,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVJRGDDEQZJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)



![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)